5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride
Description
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (CAS: 120013-39-0) is a piperidine-containing indanone derivative with the molecular formula C17H24ClNO3 and a molecular weight of 325.83 g/mol . It is a critical intermediate in the synthesis of donepezil hydrochloride (Aricept®), an FDA-approved acetylcholinesterase (AChE) inhibitor used to treat Alzheimer’s disease (AD) . Structurally, it lacks the benzyl group present in donepezil, making it a desbenzyl impurity or precursor during donepezil production .
Properties
IUPAC Name |
5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2;/h9-11,13,18H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZXDQQCMZIQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561628 | |
| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-39-0 | |
| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dimethoxy-2-(4-piperidylmethyl)-1-indanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride typically involves the reaction of 5,6-dimethoxyindanone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: It is a key intermediate in the synthesis of drugs used to treat neurological disorders, particularly Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride involves its interaction with specific molecular targets in the body. It acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Donepezil Hydrochloride
Structural Features :
Tacrine-Donepezil Hybrids
Structural Features :
- Hybrids combine the 6-chlorotacrine (AChE active site binder) and the indanone-piperidine moiety of donepezil .
N-(4-Piperidinylmethyl)amine Derivatives
Structural Features :
Indenoisoxazole Analogs
Structural Features :
- 6,7-Dimethoxyindenoisoxazole cores derived from 5,6-dimethoxyindanone precursors .
Data Table: Key Comparative Features
*IC50 values converted from µM to nM for consistency.
Biological Activity
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (CAS Number: 120013-39-0) is a compound that has garnered attention for its potential applications in pharmacology, particularly as an acetylcholinesterase (AChE) inhibitor. This compound is structurally related to donepezil, a well-known drug used in the treatment of Alzheimer's disease. Its biological activity primarily revolves around neuroprotective effects, inhibition of AChE, and modulation of neuroinflammation.
- Molecular Formula : C17H24ClNO3
- Molecular Weight : 325.83 g/mol
- Melting Point : 250 °C
This compound functions primarily as an AChE inhibitor. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission which is often impaired in neurodegenerative diseases like Alzheimer's.
Inhibition of Acetylcholinesterase
Research indicates that this compound exhibits significant inhibitory activity against AChE, which is crucial for its therapeutic potential in cognitive disorders. In a study evaluating various analogs of donepezil, it was found that modifications at specific sites could enhance AChE inhibition, suggesting that this compound may possess similar or improved efficacy compared to its parent compound .
Neuroprotective Effects
In vivo studies have demonstrated that this compound can protect neuronal cells from damage associated with amyloid-beta (Aβ) toxicity. It has been shown to lower Aβ plaque deposition and reduce neuroinflammation by modulating microglial activity. Specifically, the compound promotes a shift in microglial phenotype towards a disease-associated microglia (DAM) state which enhances phagocytosis of Aβ aggregates .
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics:
- Oral Bioavailability : Approximately 67.2%
- Brain Penetrance : Greater than 10%, indicating its potential to cross the blood-brain barrier effectively .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of 5,6-dimethoxy-1-indanone with 4-piperidinylmethyl precursors. Key steps include:
- Step 1: Alkylation of the indanone core using a piperidinylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol .
- Critical Parameters:
- Temperature: Maintain 0–5°C during alkylation to minimize side reactions.
- Solvent Purity: Use anhydrous DMF to prevent hydrolysis.
- Purification: Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) achieves >95% purity .
Q. How is the structural identity of this compound validated, and what analytical techniques are essential for confirming its molecular configuration?
Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm methoxy (δ 3.8–4.0 ppm) and piperidinylmethyl (δ 2.5–3.2 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 283.32 (free base) and 319.8 (HCl salt) .
- HPLC: Use a C18 column (MeCN:H₂O 70:30) to assess purity (>95%) .
Q. What are the recommended storage conditions and handling protocols to ensure compound stability in laboratory settings?
Methodological Answer:
- Storage: +4°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- Handling: Use gloveboxes for hygroscopic samples; avoid prolonged exposure to humidity (>60% RH) .
- Stability Monitoring: Conduct monthly HPLC checks to detect degradation (e.g., hydrolysis of methoxy groups) .
Q. What solubility characteristics and solvent systems are optimal for this compound in experimental applications?
Methodological Answer:
Q. What safety precautions and hazard mitigation strategies are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods during weighing to avoid inhalation of fine particles .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound in central nervous system (CNS) target modulation?
Methodological Answer:
- In Vitro Assays: Screen against acetylcholinesterase (AChE) using Ellman’s method; compare IC₅₀ values with donepezil derivatives .
- Computational Docking: Model interactions with AChE’s catalytic site (PDB ID: 1EVE) using AutoDock Vina .
- Data Table 2: SAR of Methoxy Substitution
| Substituent Position | AChE IC₅₀ (nM) | Selectivity vs. Butyrylcholinesterase |
|---|---|---|
| 5,6-Dimethoxy | 12.3 | 150-fold |
| 6-Methoxy | 45.7 | 30-fold |
Q. What methodological approaches resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Assay Standardization: Replicate studies using identical buffer pH (7.4), temperature (37°C), and enzyme batches .
- Meta-Analysis: Apply fixed-effects models to aggregate data from ≥5 independent studies, adjusting for covariates (e.g., cell line variability) .
Q. What strategies are employed to synthesize and isolate enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution: Use (R)- or (S)-mandelic acid for diastereomeric salt formation .
- Chiral HPLC: Employ a Chiralpak AD-H column (hexane:isopropanol 80:20) to separate enantiomers (α = 1.2) .
Q. How do environmental factors (pH, temperature) influence the compound's stability in aqueous solutions during pharmacological assays?
Methodological Answer:
- Stress Testing: Incubate at pH 2–9 (37°C) for 24 hours; monitor degradation via LC-MS.
- Key Finding: Degradation accelerates at pH <3 (t₁/₂ = 4 hours) due to indanone ring hydrolysis .
Q. What advanced techniques characterize the compound's interaction with biological targets at molecular resolution?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ/k𝒹) to AChE-coated chips .
- X-ray Crystallography: Resolve co-crystal structures with AChE at 1.8 Å resolution to identify hydrogen bonds with Ser203 .
Q. How can environmental fate and ecotoxicological risk be assessed for this compound using tiered testing frameworks?
Methodological Answer:
- Tier 1: OECD 301D biodegradability test (28-day incubation; <10% degradation indicates persistence) .
- Tier 2: Daphnia magna acute toxicity (EC₅₀ = 8.2 mg/L) and algal growth inhibition (72-hr NOEC = 1.5 mg/L) .
Q. What computational modeling methods predict metabolic pathways and potential bioactive metabolites?
Methodological Answer:
- In Silico Tools: Use Schrödinger’s ADMET Predictor to identify CYP450-mediated oxidation sites (e.g., piperidine N-demethylation) .
- Metabolite Synthesis: Validate predictions by isolating metabolites via preparative HPLC and confirming structures with HRMS/NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
